Ethyl 2,4-dichloro-6-methylphenylacetate
Description
Ethyl 2,4-dichloro-6-methylphenylacetate is an ester derivative featuring a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and an ethyl acetate moiety. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a calculated molecular weight of 247.11 g/mol. Structurally, the compound combines a halogenated aromatic system with a lipophilic ester chain, characteristics that often enhance stability and bioavailability in agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-6-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-9-7(2)4-8(12)5-10(9)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDRGGCMZLGBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-6-methylphenylacetate typically involves the esterification of 2,4-dichloro-6-methylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,4-dichloro-6-methylphenylacetic acid+ethanolH2SO4ethyl 2,4-dichloro-6-methylphenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-6-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-6-methylbenzoic acid.
Reduction: Formation of 2,4-dichloro-6-methylphenylmethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Insecticides and Herbicides
Ethyl 2,4-dichloro-6-methylphenylacetate has been studied for its effectiveness as an insecticide and herbicide. Research indicates that compounds with similar structural characteristics exhibit herbicidal and insecticidal properties, making them suitable for crop protection. The active ingredients derived from such compounds have been formulated for selective weed control in various crops, enhancing agricultural productivity while minimizing damage to desirable plants .
Case Study: Selective Herbicidal Action
A study demonstrated that formulations containing this compound effectively controlled a range of common weeds without adversely affecting crop yield. The selective action was attributed to the compound's ability to target specific biochemical pathways in plants, which are less active in crop species .
Pharmaceutical Applications
Potential Therapeutic Uses
The compound has garnered attention for its potential therapeutic applications, particularly in the development of novel pharmacological agents. Its structure allows for modifications that can enhance biological activity against specific targets in human diseases.
Case Study: PDE4D Inhibition
Research exploring the inhibition of phosphodiesterase 4D (PDE4D) revealed that derivatives of this compound can act as selective inhibitors. These inhibitors have shown promise in reducing inflammation and improving cognitive functions in preclinical models . The study highlighted the compound's ability to modulate signaling pathways involved in various diseases, including neurodegenerative disorders.
Chemical Synthesis and Modification
Synthesis Routes
this compound can be synthesized through various chemical pathways. Recent advancements have focused on optimizing these synthesis methods to improve yield and reduce environmental impact. For instance, a sustainable route was developed that utilizes greener solvents and catalysts, enhancing the overall efficiency of the process .
| Synthesis Method | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional method | 65 | High |
| Sustainable method | 85 | Low |
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-methylphenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Chlorine vs. However, bromine’s larger atomic radius may reduce metabolic stability compared to chlorine . Chlorine vs. This could influence interactions with enzymes or receptors .
Functional Group Variations: The methyl group (6-CH₃) in the target compound introduces steric bulk, which may limit rotational freedom or hinder enzymatic degradation.
Molecular Weight and Lipophilicity :
- The dibromo derivative has the highest molecular weight (339.98 g/mol) due to bromine’s mass, suggesting lower volatility but higher logP values.
- The difluoro-methoxy analog’s lower molecular weight (230.20 g/mol) and oxygen-rich structure may improve aqueous solubility .
Biological Activity
Ethyl 2,4-dichloro-6-methylphenylacetate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12Cl2O2
- CAS Number : 1806367-53-2
- Molecular Weight : 249.12 g/mol
The compound features an ethyl ester group attached to a dichloromethylphenyl moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways. For instance, it has been investigated for its ability to inhibit dCTPase, an enzyme implicated in nucleotide metabolism and cancer progression .
- Receptor Modulation : this compound may interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.
- Formation of Reactive Intermediates : This compound can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Antitumor Activity
Research indicates that this compound possesses antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. It was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), exhibiting significant antibacterial effects at certain concentrations .
Case Studies
- Inhibition of dCTPase :
- Antimicrobial Testing :
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Significant | |
| Antimicrobial | Effective against MRSA | |
| Enzyme Inhibition | Potent dCTPase inhibitor |
| Compound | Molecular Weight (g/mol) | Log P (Octanol-water partition coefficient) |
|---|---|---|
| This compound | 249.12 | 1.98 |
| Ethyl 2,4-Dichlorophenylacetate | 233.05 | 1.76 |
| Ethyl 2,4-Dichloro-6-Ethylphenylacetate | 263.14 | 2.10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
